molecular formula C3H7ClF3N B1170463 Merpentan CAS No. 165942-79-0

Merpentan

Cat. No.: B1170463
CAS No.: 165942-79-0
Attention: For research use only. Not for human or veterinary use.
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Description

Merpentan is a phenthioate ligand used as a chelating agent in radiopharmaceuticals, notably in 99mTc-nofetumomab this compound (Verluma®). Its chemical structure includes a 2,3,5,6-tetrafluorophenyl group and bis-S-[1-ethoxyethyl]-thioacetoamidopentanoate moieties, enabling stable coordination with technetium-99m (99mTc) . This chelate is conjugated to the Fab fragment of the murine monoclonal antibody NR-LU-10, targeting the 40-kDa pancarcinoma antigen expressed in cancers of the lung, gastrointestinal tract, breast, and other organs . Approved in 1996, Verluma® was used for imaging but withdrawn in 1999 due to commercial and clinical factors, though its chelation chemistry remains a benchmark .

Properties

CAS No.

165942-79-0

Molecular Formula

C3H7ClF3N

Synonyms

Merpentan

Origin of Product

United States

Comparison with Similar Compounds

Chelator Design and Stability

Merpentan’s structure confers distinct advantages and limitations compared to other chelators:

  • 99mTc-arcitumomab (CEA-Scan®): Uses an unspecified chelator for targeting carcinoembryonic antigen (CEA). While both arcitumomab and this compound-based agents are Fab fragments, this compound’s tetrafluorophenyl groups may enhance lipophilicity, influencing biodistribution and target-to-background ratios .
  • 99mTc-sulesomab (LeukoScan®) : Employs a different chelation system for granulocyte antigen NCA-90. LeukoScan® demonstrated longer market viability (1997–2018) compared to Verluma®, suggesting differences in chelate-antibody compatibility or clinical utility .
  • AAZTA5-squaramide ester : A modern chelator for 177Lu, offering rapid labeling under mild conditions. Unlike this compound, AAZTA5-squaramide avoids pre-functionalization of antibodies, simplifying production .

Stability Data: this compound’s 99mTc complexes exhibit moderate stability, but direct comparisons are scarce. Reference 15 in highlights that indium/gallium complexes of triazacyclononanetriacetate show higher kinetic stability than early-generation chelators like DTPA, implying this compound may lag behind newer agents .

Clinical Performance and Market History

Compound Chelator Target Antigen Approval Year Withdrawal Year Primary Use
99mTc-nofetumomab this compound This compound EpCAM/CD20 1996 1999 Lung, GI, breast cancer imaging
99mTc-arcitumomab Unspecified CEA 1996 2005 Colorectal cancer imaging
99mTc-sulesomab Unspecified NCA-90 1997 2018 Osteomyelitis imaging
99mTc-fanolesomab Unspecified CD15 2004 2005 Appendicitis diagnosis
  • Withdrawal Reasons: Verluma® faced commercial discontinuation, while 99mTc-fanolesomab (NeutroSpec®) was withdrawn due to severe cardiopulmonary adverse events linked to its antibody component .

Technological Advancements

Later chelators, such as HYNIC (hydrazinonicotinamide) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), offer superior 99mTc labeling efficiency and stability. For example, HYNIC-based tracers allow room-temperature labeling, whereas this compound requires controlled conditions .

Research Findings and Key Studies

  • Clinical Trials: Breitz et al.
  • Preclinical Studies : Broan et al. (1991) emphasized that steric hindrance from this compound’s bulky substituents might reduce binding affinity compared to more flexible chelators .

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